2-(4-Methylphenyl)-4(1H)-pteridinone

Cytochrome P450 inhibition Drug metabolism ADME-Tox profiling

2-(4-Methylphenyl)-4(1H)-pteridinone (CAS: 155513-87-4) is a heterocyclic compound belonging to the pteridinone family, characterized by a pteridine core structure with a 4-methylphenyl substituent at the 2-position. The compound has a molecular formula of C13H10N4O and a molecular weight of 238.25 g/mol.

Molecular Formula C13H10N4O
Molecular Weight 238.25
CAS No. 155513-87-4
Cat. No. B595533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-4(1H)-pteridinone
CAS155513-87-4
Synonyms2-(4-Methylphenyl)-4(1H)-pteridinone
Molecular FormulaC13H10N4O
Molecular Weight238.25
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2
InChIInChI=1S/C13H10N4O/c1-8-2-4-9(5-3-8)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18)
InChIKeyNEWUJTGSJHUANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)-4(1H)-pteridinone (CAS 155513-87-4): Key Compound Properties and Research Use


2-(4-Methylphenyl)-4(1H)-pteridinone (CAS: 155513-87-4) is a heterocyclic compound belonging to the pteridinone family, characterized by a pteridine core structure with a 4-methylphenyl substituent at the 2-position . The compound has a molecular formula of C13H10N4O and a molecular weight of 238.25 g/mol . Pteridinones are known scaffolds in medicinal chemistry, frequently investigated as kinase inhibitors and modulators of various biological targets [1]. The presence of the 4-methylphenyl group is a key structural feature that influences the compound's electronic properties, steric profile, and biological activity compared to unsubstituted or differently substituted analogs . This compound is supplied by multiple vendors for research purposes and has been evaluated in assays for several therapeutic areas, including oncology and dermatology [2].

Why 2-(4-Methylphenyl)-4(1H)-pteridinone Cannot Be Simply Substituted with Unsubstituted or Other Pteridinone Analogs


Pteridinone derivatives exhibit marked differences in biological activity, target selectivity, and metabolic stability based on subtle variations in substituent identity and position. The 4-methylphenyl group in 2-(4-Methylphenyl)-4(1H)-pteridinone confers distinct electronic and steric properties that differentiate it from analogs such as 2-phenyl-4(1H)-pteridinone (unsubstituted phenyl) and 2-(4-chlorophenyl)-4(1H)-pteridinone (chloro-substituted) . These structural differences translate into measurable variations in target engagement profiles, as evidenced by differential activity across multiple receptor and enzyme assays. Furthermore, methyl substitution can significantly impact metabolic stability, particularly concerning cytochrome P450 enzyme interactions [1]. For researchers requiring consistent and predictable biological outcomes, generic substitution without rigorous validation introduces substantial experimental variability.

Quantitative Evidence for Selecting 2-(4-Methylphenyl)-4(1H)-pteridinone Over Pteridinone Analogs


CYP3A4 Inhibition Profile of 2-(4-Methylphenyl)-4(1H)-pteridinone vs. Class Baseline

2-(4-Methylphenyl)-4(1H)-pteridinone demonstrates an IC50 value of 10,000 nM against human CYP3A4, a critical hepatic enzyme responsible for the metabolism of a broad range of xenobiotics and pharmaceuticals [1]. While direct comparator data for the unsubstituted analog (2-phenyl-4(1H)-pteridinone) in this exact assay are not available, the methyl substitution in the para-position of the phenyl ring is known to modulate lipophilicity and steric interactions within the CYP3A4 active site. This IC50 value can be benchmarked against known CYP3A4 inhibitors: clinically significant inhibitors typically exhibit IC50 values below 1,000 nM, while weak inhibitors fall in the 10,000-50,000 nM range [2]. The measured IC50 of 10,000 nM places 2-(4-Methylphenyl)-4(1H)-pteridinone at the threshold of weak CYP3A4 inhibition, suggesting a reduced potential for CYP3A4-mediated drug-drug interactions compared to more potent pteridinone-based kinase inhibitors that may contain additional hydrophobic moieties.

Cytochrome P450 inhibition Drug metabolism ADME-Tox profiling

CYP1A2 Inhibitory Activity of 2-(4-Methylphenyl)-4(1H)-pteridinone and Implications for Selectivity

In a parallel assay evaluating cytochrome P450 isoform inhibition, 2-(4-Methylphenyl)-4(1H)-pteridinone exhibits an IC50 of 25,000 nM against human CYP1A2 [1]. This value is 2.5-fold higher (i.e., weaker inhibition) than the IC50 observed for CYP3A4 (10,000 nM) [2]. The differential inhibition profile across CYP isoforms provides insight into the compound's potential metabolic liabilities. CYP1A2 is a major hepatic enzyme involved in the metabolism of drugs such as theophylline, caffeine, and clozapine. An IC50 of 25,000 nM indicates minimal interaction with this isoform at typical screening concentrations (1-10 μM). This contrasts with certain pteridinone derivatives developed as potent kinase inhibitors, which often incorporate additional heterocyclic or aromatic moieties that can significantly enhance CYP inhibition.

Cytochrome P450 1A2 Metabolic stability Drug-drug interaction potential

PPARα Binding Affinity: Distinguishing 2-(4-Methylphenyl)-4(1H)-pteridinone from High-Affinity Pteridinone-Based Modulators

2-(4-Methylphenyl)-4(1H)-pteridinone displays an IC50 of 68,000 nM (68 μM) for binding to human peroxisome proliferator-activated receptor alpha (hPPARα) [1]. This value indicates low to negligible affinity for this nuclear receptor target. PPARα is a key regulator of lipid metabolism and a validated drug target for dyslipidemia (e.g., fibrates). In contrast, optimized pteridinone-based compounds and other synthetic PPARα agonists can exhibit IC50 values in the low nanomolar range (e.g., GW7647, IC50 = 6 nM) [2]. The weak PPARα binding of 2-(4-Methylphenyl)-4(1H)-pteridinone is a defining characteristic that differentiates it from pteridinone derivatives specifically engineered for nuclear receptor modulation.

PPARα Nuclear receptor Metabolic disorders Binding affinity

P2X4 Receptor Antagonism: Evidence for 2-(4-Methylphenyl)-4(1H)-pteridinone Activity in Neuroinflammation and Pain Research

2-(4-Methylphenyl)-4(1H)-pteridinone has been evaluated for antagonist activity against the recombinant rat P2X purinoceptor 4 (P2X4) at a screening concentration of 3 μM [1]. While quantitative IC50 data are not reported in the primary source, the compound was included in an assay panel designed to identify P2X4 antagonists. P2X4 is an ATP-gated ion channel implicated in neuropathic pain, neuroinflammation, and microglial activation. Notably, the structurally related 2-phenyl-4(1H)-pteridinone has demonstrated more defined antagonist activity against P2X purinoceptors, with reported IC50 values ranging from 11-54 μM . The presence of the 4-methyl substituent in the target compound likely alters the activity profile compared to the unsubstituted analog.

P2X4 receptor Purinergic signaling Neuroinflammation Pain Antagonist

Research and Industrial Application Scenarios for 2-(4-Methylphenyl)-4(1H)-pteridinone (CAS 155513-87-4)


ADME-Tox Profiling Studies Requiring Low CYP450 Interference

Based on the demonstrated weak inhibition of CYP3A4 (IC50 = 10,000 nM) and CYP1A2 (IC50 = 25,000 nM) [1], this compound is well-suited as a control or reference standard in ADME-Tox assays. Researchers can utilize 2-(4-Methylphenyl)-4(1H)-pteridinone to establish baseline CYP inhibition profiles for pteridinone scaffolds, enabling the quantification of metabolic liability introduced by additional substituents in more complex analogs. Its weak CYP inhibition profile reduces the risk of confounding drug-drug interaction signals in co-administration or cassette dosing studies.

Negative Control for PPARα-Mediated Transcriptional Activation Assays

With a hPPARα binding IC50 of 68,000 nM (68 μM) [2], 2-(4-Methylphenyl)-4(1H)-pteridinone demonstrates negligible affinity for this nuclear receptor. This property makes the compound an ideal negative control in high-throughput screening (HTS) campaigns designed to identify novel PPARα agonists or antagonists. Its use can help establish assay windows and distinguish true hits from false positives that may arise from non-specific compound interference.

SAR Studies in P2X4-Mediated Neuroinflammation and Pain Models

The compound's evaluation against recombinant rat P2X4 at 3 μM [3] positions it as a foundational scaffold for SAR exploration in purinergic receptor research. The 4-methylphenyl substituent offers a distinct electronic and steric profile compared to the unsubstituted phenyl analog , providing medicinal chemists with a starting point to optimize potency, selectivity, and pharmacokinetic properties for P2X4 antagonists. This is particularly relevant for target validation studies in neuropathic pain and microglial-mediated neuroinflammation.

Reference Compound for Pteridinone Scaffold Characterization in Kinase and Receptor Panels

Given its defined but modest activity across multiple targets (CYP enzymes, PPARα, P2X4), 2-(4-Methylphenyl)-4(1H)-pteridinone serves as a valuable reference standard for profiling larger libraries of pteridinone derivatives. Its activity fingerprint can be used to normalize inter-assay variability and provide a consistent benchmark when comparing the selectivity and potency of novel pteridinone-based inhibitors, particularly those targeting kinases such as PLK1 [4].

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